3-[(4-chlorophenyl)sulfonyl]-N-(2,3-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
This compound is a triazolo[1,5-a]quinazoline derivative featuring a 4-chlorophenyl sulfonyl group at position 3 and a 2,3-dimethylphenyl substituent on the amine at position 3. Its molecular framework combines a heterocyclic triazoloquinazoline core with sulfonyl and aryl amine moieties, which are common in medicinal chemistry for modulating bioactivity and pharmacokinetics.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(2,3-dimethylphenyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN5O2S/c1-14-6-5-8-19(15(14)2)25-21-18-7-3-4-9-20(18)29-22(26-21)23(27-28-29)32(30,31)17-12-10-16(24)11-13-17/h3-13H,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQPLTYDKFTITF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(4-chlorophenyl)sulfonyl]-N-(2,3-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a member of the quinazoline family, known for its diverse biological activities. This article explores its biological activity, including its effects on various cellular processes, potential therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 463.94 g/mol. The compound features a quinazoline core substituted with a triazole ring and a sulfonyl group, which are critical for its biological interactions.
Anticancer Activity
Research indicates that compounds similar to this quinazoline derivative exhibit significant anticancer properties. For instance:
- Cell Growth Inhibition : Studies have shown that quinazoline derivatives can inhibit cell growth in various cancer cell lines at low micromolar concentrations. Specifically, modifications to the phenyl substituents can enhance or diminish this activity (see Table 1) .
- Mechanism of Action : The anticancer effects are often attributed to the inhibition of critical kinases involved in cell proliferation and survival pathways. For example, the compound demonstrated binding affinity to several kinases with ΔT_m values comparable to known inhibitors .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : It showed moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. However, the effectiveness varied against other tested bacteria .
- Urease Inhibition : The compound exhibited strong inhibitory effects against urease, an enzyme implicated in various pathological conditions .
Structure-Activity Relationship (SAR)
The biological activity of quinazoline derivatives is closely linked to their structural features:
| Substituent | Effect on Activity |
|---|---|
| 4-Chlorophenyl | Enhances anticancer activity |
| Dimethylphenyl | Increases selectivity for certain kinases |
| Triazole Ring | Contributes to improved solubility and bioavailability |
Case Studies and Research Findings
- Anticancer Studies : A study reported that modifications in the side chains of quinazoline derivatives led to varying degrees of antiproliferative activity across different cancer cell lines. Compounds with smaller or more polar substituents tended to exhibit higher potency .
- Docking Studies : Molecular docking studies revealed that the compound interacts effectively with amino acid residues in target proteins, suggesting a mechanism for its biological activity .
- Fluorescent Properties : Some derivatives have shown promising fluorescent properties that could be utilized in bioimaging applications, enhancing their potential use in therapeutic monitoring .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of sulfonamide and triazole have been shown to possess activity against various bacterial strains. The compound could potentially be evaluated for its efficacy against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa, similar to findings reported for related compounds .
Antifungal Activity
The compound may also be investigated for antifungal properties. Sulfonamide derivatives have been synthesized with known antifungally active groups, suggesting that this compound could be effective against fungal infections. Studies have demonstrated that certain triazole derivatives show promising antifungal activity against strains such as Candida albicans and Penicillium chrysogenum .
Proteomics Research
The compound is available for purchase from biochemical suppliers like Santa Cruz Biotechnology, indicating its use in proteomics research. It may serve as a biochemical probe or tool for studying protein interactions and functions in cellular systems .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound can reveal insights into how modifications affect its biological activity. The incorporation of the chlorophenyl sulfonyl group is hypothesized to enhance solubility and bioavailability while potentially improving the interaction with biological targets.
Synthesis and Characterization
Recent studies have focused on synthesizing novel derivatives of quinazoline compounds through various chemical reactions. These studies often employ techniques such as NMR spectroscopy and X-ray crystallography to confirm the structure and purity of synthesized compounds . The synthesis pathway typically involves multi-step reactions starting from readily available precursors.
Antimicrobial Evaluation
In a comparative study involving similar quinazoline derivatives, researchers found that specific modifications led to enhanced antimicrobial activity. For example, compounds with specific substitutions on the triazole ring exhibited lower minimum inhibitory concentrations (MIC) against tested bacterial strains . This suggests that the compound's design could be optimized for improved efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogs sharing the triazolo[1,5-a]quinazolin-5-amine scaffold, focusing on substituent variations, molecular weights, and available
Key Observations:
Substituent Effects :
- Sulfonyl Group : The 4-chlorophenyl sulfonyl group (target compound, Compounds B, C) may enhance electron-withdrawing properties compared to phenyl (Compounds A, E) or alkyl-substituted sulfonyl groups (Compound D). This could influence binding affinity in enzyme inhibition .
- Amine Substituents : Bulky groups like 2,3-dimethylphenyl (target) or 4-isopropylphenyl (Compound A) may improve membrane permeability, while polar groups like 4-methoxyphenyl (Compound C) or 4-ethoxyphenyl (Compound E) balance solubility and bioavailability .
Core Structure Comparison :
Triazoloquinazolines (e.g., target compound) exhibit distinct activity profiles compared to triazolopyrimidines (e.g., compounds in and ). For example, triazolopyrimidines showed potent antimalarial activity (IC₅₀ values <100 nM in ), whereas triazoloquinazolines like 6a () demonstrated only marginal anticancer activity (GP = 81.85% in renal cancer) .- Synthetic Routes: Similar compounds are synthesized via nucleophilic substitution in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) with amines (e.g., ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
